Benvitimod

Catalog No.
S520783
CAS No.
79338-84-4
M.F
C17H18O2
M. Wt
254.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benvitimod

CAS Number

79338-84-4

Product Name

Benvitimod

IUPAC Name

5-[(E)-2-phenylethenyl]-2-propan-2-ylbenzene-1,3-diol

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

InChI

InChI=1S/C17H18O2/c1-12(2)17-15(18)10-14(11-16(17)19)9-8-13-6-4-3-5-7-13/h3-12,18-19H,1-2H3/b9-8+

InChI Key

ZISJNXNHJRQYJO-CMDGGOBGSA-N

SMILES

CC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O

Solubility

Soluble in DMSO

Synonyms

2-isopropyl-5-(2-phenylethenyl)benzene-1,3-diol, 3,5-DH4IS, 3,5-dihydroxy-4-isopropylstilbene, 5-(2-phenylethenyl)-2-isopropyl-1,3-benzenediol, benvitimod, GSK2894512, tapinarof, WBI-1001

Canonical SMILES

CC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O

Isomeric SMILES

CC(C)C1=C(C=C(C=C1O)/C=C/C2=CC=CC=C2)O

Description

The exact mass of the compound Benvitimod is 254.1307 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Resorcinols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Clinical Trials on Psoriasis

Several randomized controlled trials (RCTs) have investigated the effectiveness of benvitimod for psoriasis. These studies compared the drug to a placebo cream and evaluated factors like:

  • Psoriasis Area and Severity Index (PASI) score: Measures the severity of psoriasis based on redness, scaling, and thickening of plaques.
  • Physician Global Assessment (PGA) score: A doctor's assessment of overall psoriasis severity.
  • Body Surface Area (BSA): Percentage of body covered by psoriasis plaques.

These RCTs found that benvitimod treatment led to greater improvement in PASI, PGA, and BSA scores compared to placebo after a 12-week period. You can find a detailed analysis of these trials in this systematic review:

  • Application of benvitimod on psoriasis: A systematic review and meta-analysis of randomized controlled trials ResearchGate:

Future Research Directions

While current research suggests promise, further studies are needed to solidify our understanding of benvitimod. Ongoing investigations may explore:

  • Long-term efficacy and safety: How well does benvitimod work in the long run, and are there any associated side effects with extended use?
  • Mechanism of action: Exactly how does benvitimod improve psoriasis symptoms?
  • Comparison with other treatments: How does benvitimod stack up against existing psoriasis medications?

Benvitimod is a synthetic small molecule that acts as an aryl hydrocarbon receptor modulator. It has garnered attention for its potential therapeutic applications, particularly in dermatology, such as the treatment of mild-to-moderate plaque psoriasis. The compound has shown efficacy in clinical trials, indicating its ability to improve skin conditions by modulating biological pathways involved in inflammation and skin cell proliferation .

  • Methylation: Starting with 3,5-dihydroxyl-4-isopropyl acid, the compound undergoes methylation to produce 3,5-dimethoxy-4'-isopropyl acid ester.
  • Reduction: This ester is then reduced to form 3,5-dimethoxy-4'-isopropyl benzene methyl alcohol.
  • Oxidation: The alcohol is oxidized to yield 3,5-dimethoxy-4'-isopropyl benzaldehyde.
  • Condensation: A condensation reaction leads to the formation of 3,5-dimethoxy-4'-isopropyl toluylene.
  • Decarboxylation: This compound undergoes decarboxylation to produce the final product, cis-benvitimod .

Benvitimod exhibits significant biological activity through its modulation of the aryl hydrocarbon receptor pathway. Research indicates that it can inhibit keratinocyte proliferation by affecting the JAK/STAT signaling pathway, which is crucial in regulating inflammatory responses and cell growth in skin disorders . Additionally, it has been shown to upregulate proteins like filaggrin and involucrin, which are important for skin barrier function .

The synthesis of benvitimod can be achieved through various methods:

  • Demethylation: Different demethylation reagents have been explored, including trimethyl silane and hydrogen bromide/acetic acid. Each method presents unique challenges regarding yield and operational difficulty.
  • Catalytic Reduction: Catalysts such as palladium acetate and iron carbonyl complexes are employed to facilitate specific reactions during the synthesis process .
  • Reflux Techniques: Refluxing with specific solvents is often used to enhance reaction rates and yields during the synthesis stages .

Benvitimod's primary application is in dermatology, specifically for treating plaque psoriasis. Clinical trials have demonstrated its effectiveness compared to existing treatments like calcipotriol ointment. It has also shown potential in managing other skin conditions due to its anti-inflammatory properties and ability to modulate skin cell behavior .

Studies indicate that benvitimod interacts with various cellular pathways:

  • Aryl Hydrocarbon Receptor Pathway: Benvitimod acts as a modulator of this receptor, influencing immune responses and keratinocyte behavior.
  • JAK/STAT Pathway: Its inhibitory effects on keratinocyte proliferation are mediated through this pathway, highlighting its potential as a therapeutic agent in inflammatory skin diseases .

Benvitimod shares structural and functional similarities with several compounds used in dermatological therapies. Below is a comparison highlighting its uniqueness:

CompoundMechanism of ActionPrimary UseUnique Features
BenvitimodAryl hydrocarbon receptor modulatorPlaque psoriasisModulates multiple pathways; high efficacy in clinical trials
TapinarofAryl hydrocarbon receptor modulatorPlaque psoriasisNatural compound; broader anti-inflammatory effects
CalcipotriolVitamin D analoguePsoriasisIncreases calcium absorption; less effective than benvitimod in trials
ApremilastPhosphodiesterase 4 inhibitorPsoriasis, psoriatic arthritisOral administration; systemic effects

Benvitimod stands out due to its specific mechanism targeting both keratinocyte proliferation and inflammation through the aryl hydrocarbon receptor pathway, making it a promising candidate for future dermatological therapies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

254.130679813 g/mol

Monoisotopic Mass

254.130679813 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

84HW7D0V04

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Tapinarof is indicated for the topical treatment of plaque psoriasis in adults.

Mechanism of Action

Tapinarof is a therapeutic aryl hydrocarbon receptor-modulating agent (TAMA) that binds to and activates the aryl hydrocarbon receptor (AhR). AhR is a ligand-dependent transcription factor that regulates gene expression in a variety of cell types, including macrophages, T-cells, antigen-presenting cells, fibroblasts, and keratinocytes. Upon binding to its ligand, AhR heterodimerizes with AhR nuclear translocator (ARNT) to form a complex with a high affinity for DNA binding. The AhR-ligand/ARNT complex can then bind to the specific DNA recognition sites to transcribe AhR-responsive genes. Additionally, AhR also exerts its effect through other transcription factors such as the nuclear factor κB and nuclear factor erythroid 2-related factor 2 (Nrf2), a downstream product of AhR-induced transcription that has antioxidant properties. Dysregulation of AhR is one of the hallmarks of psoriasis, as psoriasis patients have a higher serum concentration of AhR compared to healthy individuals. Treatment of AhR ligands in vitro also results in a gene expression profile that is implicated in the pathogenesis of psoriasis. For instance, AhR activation causes the expansion and differentiation of Th17 and Th22, two major T cells responsible for releasing inflammatory cytokines IL-17 and IL-22.. Additionally, AhR activation also recruits persistent skin resident memory T cells, thus contributing to the chronicity of psoriasis. However, the specific binding of tapinarof to AhR modulates a unique set of genes that are dysregulated in psoriasis, distinctive from other AhR ligands. Further, tapinarof also induces barrier protein expression, such as filaggrin, hornerin, and involucrin, to restore the skin barrier and epidermal function and decrease oxidative stress. It is currently unknown why AhR ligands like tapinarof can reduce psoriatic inflammations in one setting but upregulate inflammatory genes in another setting. It is possible that the anti-inflammatory effect of tapinarof as an AhR agonist might be due to Nrf2. Although Nrf2 is a known downstream effector of AhR, not all AhR agonists activate this pathway. For instance, 2,3,7,8-tetrachlorodibenzo-p-dioxin, an AhR agonist, does not show any antioxidant activity after AhR activation. Therefore, it is hypothesized that the dual AhR/Nrf2 action of tapinarof is essential to the effect of tapinarof in treating psoriasis.

KEGG Target based Classification of Drugs

Not elsewhere classified
Signaling molecules
Transcription factor
AHR [HSA:196] [KO:K09093]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

79338-84-4

Absorption Distribution and Excretion

No accumulation was observed with repeat topical application. Plasma concentration of tapinarof was below the quantifiable limits (BQL) of the assay (lower limit of quantification was 50 pg/mL) in 68% of the pharmacokinetic samples. On Day 1, mean ± SD values of Cmax and AUC0-last were 0.90 ± 1.4 ng/mL and 4.1 ± 6.3 ng.h/mL, respectively, following a mean daily dose of 5.23 g applied to a mean body surface area involvement of 27.2% (range 21 to 46%) in 21 subjects with moderate to severe plaque psoriasis. On Day 29, the mean ± SD Cmax and AUC0-last were 0.12 ± 0.15 ng/mL and 0.61 ± 0.65 ng.h/mL, respectively.
The Vss of tapinarof is estimated to be from 1270 to 1500 mL/kg.

Metabolism Metabolites

Tapinarof is metabolized in the liver by multiple pathways including oxidation, glucuronidation, and sulfation in vitro.CYP1A2 and CYP3A4 appears to be the major enzyme involved in the hepatic metabolism of tapinarof, while CYP2C9, CYP2C19, and CYP2D6 play a minor role.

Wikipedia

Tapinarof

Biological Half Life

Due to the insufficient data about the elimination phase, the terminal half-life of tapinarof cannot be determined.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Zang YN, Jiang DL, Cai L, Chen X, Wang Q, Xie ZW, Liu Y, Zhang CY, Jing S, Chen GH, Zhang JZ, Xu L, Feng WY, Zhao LB, Fang Y. Use of a dose-response model to guide future clinical trial of benvitimod cream to treat mild and moderate psoriasis. Int J Clin Pharmacol Ther. 2016 Feb;54(2):87-95. doi: 10.5414/CP202486. PubMed PMID: 26709597.
2: Zhao L, Chen X, Cai L, Zhang C, Wang Q, Jing S, Chen G, Li J, Zhang J, Fang Y. Randomized, double-blind, placebo-controlled, multiple-dose study of the safety, tolerability and pharmacokinetics of benvitimod, a candidate drug for the treatment of psoriasis. J Clin Pharm Ther. 2014 Aug;39(4):418-23. doi: 10.1111/jcpt.12158. Epub 2014 Mar 27. PubMed PMID: 24673513.
3: Paul C. New topical drug development in atopic dermatitis: a place for hope. Br J Dermatol. 2012 Apr;166(4):711. doi: 10.1111/j.1365-2133.2012.10913.x. PubMed PMID: 22452438.
4: Zhao L, Zhu B, Chen X, Chen G, Chen H, Li Y, Jing S, Fang Y. Development and validation of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for benvitimod quantification in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Feb 15;885-886:160-5. doi: 10.1016/j.jchromb.2011.12.026. Epub 2012 Jan 9. Erratum in: J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Apr 1;891-892:113. PubMed PMID: 22281235.
5: Bissonnette R, Poulin Y, Zhou Y, Tan J, Hong HC, Webster J, Ip W, Tang L, Lyle M. Efficacy and safety of topical WBI-1001 in patients with mild to severe atopic dermatitis: results from a 12-week, multicentre, randomized, placebo-controlled double-blind trial. Br J Dermatol. 2012 Apr;166(4):853-60. doi: 10.1111/j.1365-2133.2011.10775.x. Epub 2012 Mar 14. PubMed PMID: 22182053.
6: Bissonnette R, Bolduc C, Maari C, Nigen S, Webster JM, Tang L, Lyle M. Efficacy and safety of topical WBI-1001 in patients with mild to moderate psoriasis: results from a randomized double-blind placebo-controlled, phase II trial. J Eur Acad Dermatol Venereol. 2012 Dec;26(12):1516-21. doi: 10.1111/j.1468-3083.2011.04332.x. Epub 2011 Nov 12. PubMed PMID: 22077962.

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